Silane, (4-bromo-1-butynyl)trimethyl-

Description

BenchChem offers high-quality Silane, (4-bromo-1-butynyl)trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (4-bromo-1-butynyl)trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

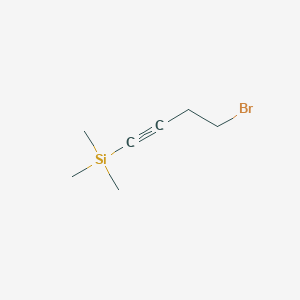

Structure

3D Structure

Properties

IUPAC Name |

4-bromobut-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrSi/c1-9(2,3)7-5-4-6-8/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYRONUSKGWEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349041 | |

| Record name | silane, (4-bromo-1-butynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69361-41-7 | |

| Record name | silane, (4-bromo-1-butynyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromobut-1-yn-1-yl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Silane, (4-bromo-1-butynyl)trimethyl- from 4-trimethylsilyl-3-butyn-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Silane, (4-bromo-1-butynyl)trimethyl-, a valuable bifunctional building block in modern organic chemistry. The strategic importance of this molecule lies in its orthogonal reactivity; the alkyl bromide allows for nucleophilic substitution reactions, while the trimethylsilyl-protected alkyne is a stable precursor for various transformations, including cross-coupling reactions and click chemistry, upon selective deprotection.[1] The synthesis commences from the commercially available starting material, 4-trimethylsilyl-3-butyn-1-ol, detailing a robust and scalable protocol.[2][3]

Mechanistic Rationale and Synthetic Strategy

The core transformation involves the conversion of a primary alcohol to an alkyl bromide. For this specific substrate, the use of phosphorus tribromide (PBr₃) is a well-established and efficient method.[1][4] This approach is favored for its high yield and straightforward application to primary and secondary alcohols, typically proceeding via a classic Sₙ2 mechanism which minimizes the risk of skeletal rearrangements.[5]

The reaction mechanism proceeds as follows:

-

Activation of the Alcohol: The oxygen atom of the hydroxyl group in 4-trimethylsilyl-3-butyn-1-ol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This initial step displaces a bromide ion and forms a protonated intermediate.

-

Formation of a Good Leaving Group: A mild base, such as pyridine, is often added in catalytic amounts to deprotonate the intermediate. This results in the formation of an O-PBr₂ species, which is an excellent leaving group.

-

Nucleophilic Substitution: The bromide ion (Br⁻), generated in the first step, now functions as a potent nucleophile. It attacks the primary carbon atom bearing the activated oxygen group in a bimolecular nucleophilic substitution (Sₙ2) reaction. This backside attack displaces the leaving group, forming the desired product, (4-bromo-1-butynyl)trimethylsilane, and the byproduct HOPBr₂.

An alternative, often milder, method for this transformation is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄).[5][6][7][8] While effective, the PBr₃ method is often chosen for its simplicity and the ease of removing the inorganic byproducts.

Caption: Reaction scheme for the bromination of 4-trimethylsilyl-3-butyn-1-ol.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[4] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) | Equivalents |

| 4-trimethylsilyl-3-butyn-1-ol | 142.27 | 14.2 g | 0.1 | 1.0 |

| Phosphorus tribromide (PBr₃) | 270.69 | 10.8 g (3.8 mL) | 0.04 | 0.4 |

| Pyridine | 79.10 | 0.2 mL | ~0.0025 | 0.025 |

| Diethyl Ether (anhydrous) | 74.12 | 50 mL | - | - |

Step-by-Step Procedure

-

Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the entire apparatus is under a positive pressure of an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

-

Initial Charging: Charge the flask with 4-trimethylsilyl-3-butyn-1-ol (14.2 g, 0.1 mol) and anhydrous diethyl ether (50 mL). Begin stirring to ensure the solution is homogeneous. Add pyridine (0.2 mL) to the solution.

-

Reagent Addition: Slowly add phosphorus tribromide (3.8 mL, 0.04 mol) dropwise to the stirred solution via the dropping funnel. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 35 °C for diethyl ether) using a heating mantle. Maintain the reflux for two hours to ensure the reaction proceeds to completion. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture over crushed ice to quench any unreacted PBr₃.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize acidic byproducts), and finally with brine.

-

Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.

-

-

Purification: Purify the resulting crude liquid by vacuum distillation. Collect the fraction boiling at 35-38 °C at 1 mm Hg to yield the final product as a clear liquid.[4] A yield of approximately 9.6 g (47% based on the starting alcohol, though yields can vary) can be expected.

Caption: Experimental workflow for the synthesis of (4-bromo-1-butynyl)trimethylsilane.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

| Property | Data |

| Chemical Name | Silane, (4-bromo-1-butynyl)trimethyl- |

| CAS Number | 69361-41-7[9] |

| Molecular Formula | C₇H₁₃BrSi[1][9] |

| Molecular Weight | 205.17 g/mol [1][9] |

| Appearance | Colorless to light yellow liquid[4][9] |

| Boiling Point | 35-38 °C @ 1 mm Hg[4] |

| Density | ~1.163 g/mL[10] |

| ¹H NMR | Expected signals consistent with structure[9] |

| Purity (GC) | Typically ≥95%[1][9] |

Structural verification is indispensably achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet around δ 0.1-0.2 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. Two distinct triplets are expected for the two methylene groups (-CH₂CH₂Br), typically in the ranges of δ 2.5-3.0 ppm and δ 3.4-3.8 ppm.

-

¹³C NMR: The carbon spectrum will display characteristic peaks for the trimethylsilyl carbons, the two sp-hybridized alkyne carbons, and the two sp³-hybridized methylene carbons.

-

HRMS: The mass spectrum should show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, such as the loss of a bromine radical ([M-Br]⁺) or the loss of the trimethylsilyl radical ([M-Si(CH₃)₃]⁺).[1]

Safety and Handling

The reagents used in this synthesis are hazardous and must be handled with extreme care.

-

Phosphorus Tribromide (PBr₃): Highly corrosive and toxic. It reacts violently with water, releasing HBr gas. All transfers and operations must be conducted in a fume hood, away from moisture.

-

Pyridine: Flammable, toxic if inhaled or absorbed through the skin, and has a strong, unpleasant odor.

-

Diethyl Ether: Extremely flammable liquid and vapor. Its high volatility can lead to the rapid formation of explosive air-vapor mixtures. Use in a well-ventilated area, and eliminate all potential ignition sources.

-

Organosilanes and Organobromides: Handle with care. Avoid inhalation of vapors and contact with skin and eyes. Organosilicon compounds can be moisture-sensitive.[11][12][13][14]

Always consult the Safety Data Sheet (SDS) for each chemical before use. Proper disposal of chemical waste must follow institutional and local regulations.

References

- Appel reaction. (n.d.). Grokipedia.

- Appel Reaction. (n.d.). Organic Chemistry Portal.

- Alcohol to Bromide/Chloride/Iodide using Appel reaction. (n.d.). Organic Synthesis.

- Appel reaction. (n.d.). Wikipedia.

- Alcohol to Bromide - Common Conditions. (n.d.).

- Synthesis of 4-bromo-1-trimethylsilyl-1-butyne. (n.d.). PrepChem.com.

- Silane, (4-bromo-1-butynyl)trimethyl-. (n.d.). Benchchem.

- Silane Safety. (n.d.).

- Certificate of Analysis: 4-Bromo-1-trimethylsilyl-1-butyne. (n.d.). MedchemExpress.com.

- Safety Data Sheet: Diethyl ether. (2025). Sigma-Aldrich.

- (z)-4-(trimethylsilyl)-3-buten-1-ol. (n.d.). Organic Syntheses Procedure.

- (4-Bromo-1-butynyl)trimethylsilane. (n.d.). ChemBK.

- MATERIAL SAFETY DATA SHEET (MSDS) Organofunctional Silane. (n.d.). SCA-A20T.

- Safe Handling of Silane. (n.d.). Scribd.

- 4-Trimethylsilyl-3-butyn-1-ol, 98%. (n.d.). Thermo Scientific Chemicals.

- 4-(Trimethylsilyl)but-3-yn-1-ol. (n.d.). Tokyo Chemical Industry Co., Ltd..

- 4-(Trimethylsilyl)but-3-yn-1-ol. (n.d.). PubChem.

- SAFE HANDLING OF SiH SILICONE PRODUCTS. (n.d.). Dow Corning.

Sources

- 1. Silane, (4-bromo-1-butynyl)trimethyl- | 69361-41-7 | Benchchem [benchchem.com]

- 2. 4-Trimethylsilyl-3-butyn-1-ol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4-(Trimethylsilyl)but-3-yn-1-ol | C7H14OSi | CID 2760827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Appel Reaction [organic-chemistry.org]

- 8. Appel reaction - Wikipedia [en.wikipedia.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. (4-Bromo-1-butynyl)trimethylsilane [chembk.com]

- 11. safety.charlotte.edu [safety.charlotte.edu]

- 12. capatue.com [capatue.com]

- 13. scribd.com [scribd.com]

- 14. isere.gouv.fr [isere.gouv.fr]

An In-depth Technical Guide to the Spectroscopic Characterization of (4-bromo-1-butynyl)trimethylsilane

This guide provides a comprehensive analysis of the spectroscopic data for (4-bromo-1-butynyl)trimethylsilane, a versatile bifunctional reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this compound. The focus is on not only presenting the data but also elucidating the underlying principles that govern the spectral features, thereby offering a robust framework for structural verification and purity assessment.

Introduction: The Synthetic Utility and Spectroscopic Imperatives of (4-bromo-1-butynyl)trimethylsilane

(4-bromo-1-butynyl)trimethylsilane, with the chemical formula C₇H₁₃BrSi, is a valuable building block in modern organic chemistry.[1] Its structure incorporates a terminal alkyne protected by a trimethylsilyl (TMS) group and a primary alkyl bromide. This arrangement allows for selective transformations at either end of the molecule, making it a key intermediate in the synthesis of complex molecular architectures, including pharmaceuticals and functional materials.[2] The TMS group can be easily removed under specific conditions to reveal the terminal alkyne, which can then participate in a variety of coupling reactions, such as the Sonogashira reaction.[2] Concurrently, the bromo- functionality allows for nucleophilic substitution and cross-coupling reactions.[2]

Given its role as a synthetic precursor, the unambiguous confirmation of its structure and the assessment of its purity are of paramount importance. Spectroscopic techniques are the cornerstone of this characterization process. This guide will provide a detailed examination of the expected and reported spectroscopic data for (4-bromo-1-butynyl)trimethylsilane, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Synthesis and Structural Confirmation: An Overview

A conventional and effective method for the synthesis of (4-bromo-1-butynyl)trimethylsilane involves the bromination of 4-(trimethylsilyl)-3-butyn-1-ol.[2] This precursor is readily prepared from 3-butyn-1-ol. The hydroxyl group is a poor leaving group, and its conversion to a bromide is typically achieved using a brominating agent like phosphorus tribromide (PBr₃) in the presence of a weak base such as pyridine to neutralize the HBr byproduct.[2]

Experimental Protocol: Synthesis of (4-bromo-1-butynyl)trimethylsilane

The following is a representative experimental protocol for the synthesis of (4-bromo-1-butynyl)trimethylsilane from 4-(trimethylsilyl)-3-butyn-1-ol.

Materials:

-

4-(trimethylsilyl)-3-butyn-1-ol

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of 4-(trimethylsilyl)-3-butyn-1-ol and a small amount of pyridine is prepared in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Phosphorus tribromide is added dropwise to the stirred solution. The pyridine acts as a scavenger for the HBr generated during the reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed to ensure the reaction goes to completion.[2]

-

The reaction is quenched by the careful addition of water or pouring the mixture over ice.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed successively with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield (4-bromo-1-butynyl)trimethylsilane as a colorless to light yellow liquid.[3]

The rationale behind this multi-step workup is to remove unreacted starting materials, byproducts, and reagents to ensure the purity of the final product, which is critical for its subsequent use in synthesis. The final structure and purity are then confirmed using the spectroscopic methods detailed below.

Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in a molecule. For (4-bromo-1-butynyl)trimethylsilane, the ¹H NMR spectrum is expected to show three distinct signals.

Table 1: Expected ¹H NMR Data for (4-bromo-1-butynyl)trimethylsilane

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Triplet | 2H | -CH₂-Br |

| ~2.8 | Triplet | 2H | ≡C-CH₂- |

| ~0.2 | Singlet | 9H | -Si(CH₃)₃ |

Data is based on expected values from similar structures.[2]

Analysis and Interpretation:

-

-Si(CH₃)₃ (TMS group): The nine equivalent protons of the trimethylsilyl group are expected to appear as a sharp singlet at a characteristic upfield chemical shift of around 0.2 ppm.[2] This is due to the electropositive nature of silicon, which results in increased shielding of the methyl protons.

-

-CH₂-Br: The methylene protons adjacent to the electronegative bromine atom are deshielded and are therefore expected to resonate at a downfield chemical shift of approximately 3.5 ppm.[2] The signal should appear as a triplet due to coupling with the adjacent methylene group.

-

≡C-CH₂-: The methylene protons adjacent to the alkyne group are expected to appear at a chemical shift of around 2.8 ppm.[2] This signal will also be a triplet due to coupling with the methylene group attached to the bromine.

The integration of these signals should correspond to a 2:2:9 ratio, confirming the relative number of protons in each environment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule. For (4-bromo-1-butynyl)trimethylsilane, five distinct carbon signals are expected.

Table 2: Expected ¹³C NMR Data for (4-bromo-1-butynyl)trimethylsilane

| Chemical Shift (δ) (ppm) | Assignment |

| ~88 | -Si-C≡ |

| ~83 | -C≡C- |

| ~32 | -CH₂-Br |

| ~22 | ≡C-CH₂- |

| ~0 | -Si(CH₃)₃ |

Data is based on expected values from similar structures.[2]

Analysis and Interpretation:

-

-Si(CH₃)₃ (TMS group): The three equivalent methyl carbons of the TMS group are expected to resonate at a very upfield chemical shift, typically around 0 ppm.[2]

-

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne typically appear in the range of 80-90 ppm. The carbon directly attached to the silicon atom (-Si-C≡) is expected to be slightly further downfield (around 88 ppm) compared to the other alkynyl carbon (around 83 ppm).[2]

-

-CH₂-Br: The carbon atom bonded to the electronegative bromine atom is expected to be the most downfield of the sp³ hybridized carbons, with an anticipated chemical shift of around 32 ppm.[2]

-

≡C-CH₂-: The methylene carbon adjacent to the alkyne is expected to resonate at a more upfield position, around 22 ppm.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (4-bromo-1-butynyl)trimethylsilane is expected to show characteristic absorption bands for the C-H, C≡C, and C-Br bonds.

Table 3: Expected IR Absorption Bands for (4-bromo-1-butynyl)trimethylsilane

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2960-2850 | C-H (sp³) stretch | Medium-Strong |

| ~2175 | C≡C stretch | Weak-Medium |

| ~1250 | Si-C stretch (in TMS) | Strong |

| ~840 | Si-C stretch (in TMS) | Strong |

| 600-500 | C-Br stretch | Medium-Strong |

Analysis and Interpretation:

-

C-H Stretching: The absorption bands in the 2960-2850 cm⁻¹ region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups.

-

C≡C Stretching: The carbon-carbon triple bond stretch is expected to appear as a weak to medium intensity band around 2175 cm⁻¹. The intensity of this band is often weak for internal alkynes.

-

Si-C Stretching: The presence of the trimethylsilyl group is typically confirmed by strong absorption bands around 1250 cm⁻¹ and 840 cm⁻¹, corresponding to the Si-C stretching vibrations.

-

C-Br Stretching: The carbon-bromine bond stretching vibration is expected in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Expected Fragmentation Pattern:

The mass spectrum of (4-bromo-1-butynyl)trimethylsilane is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (205.17 g/mol ).[1] A key feature will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks of almost equal intensity at m/z 204 and 206.

Table 4: Predicted Mass Spectrometry Fragmentation Data for (4-bromo-1-butynyl)trimethylsilane

| m/z | Ion Formula | Description |

| 204/206 | [C₇H₁₃BrSi]⁺ | Molecular Ion ([M]⁺) |

| 125 | [C₇H₁₃Si]⁺ | Loss of Bromine radical ([M-Br]⁺) |

| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |

Data is based on predicted fragmentation patterns.[2]

Analysis and Interpretation:

-

Molecular Ion ([M]⁺): The presence of a pair of peaks at m/z 204 and 206 with approximately equal intensity is a clear indicator of a molecule containing one bromine atom.

-

Loss of Bromine ([M-Br]⁺): A significant fragment at m/z 125 would correspond to the loss of a bromine radical from the molecular ion.

-

Trimethylsilyl Cation: A very common and often the base peak in the mass spectra of trimethylsilyl compounds is the fragment at m/z 73, which corresponds to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺.[2]

Visualizing Molecular Structure and Fragmentation

To better understand the relationships between the different parts of the molecule and its fragmentation in the mass spectrometer, diagrams generated using Graphviz are provided below.

Figure 1: Molecular structure of (4-bromo-1-butynyl)trimethylsilane.

Figure 2: Key fragmentation pathways in the mass spectrum.

Conclusion

The spectroscopic characterization of (4-bromo-1-butynyl)trimethylsilane is a critical step in ensuring its suitability for synthetic applications. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the fundamental principles of each technique. The provided experimental protocol for its synthesis, coupled with the in-depth analysis of its spectroscopic features, offers a comprehensive resource for researchers. By understanding the causality behind the observed spectral data, scientists can confidently verify the structure and purity of this important synthetic intermediate, thereby ensuring the integrity and success of their research and development endeavors.

References

-

Chemsrc. 4-Bromo-1-trimethylsilyl-1-butyne | CAS#:69361-41-7. [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of (4-bromo-1-butynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-bromo-1-butynyl)trimethylsilane is a versatile bifunctional reagent that has emerged as a valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a terminal trimethylsilyl-protected alkyne and a primary alkyl bromide, offers two distinct and chemoselectively addressable reactive sites. This dual reactivity allows for a wide array of chemical transformations, making it an indispensable tool for the construction of complex molecular frameworks, particularly in the fields of medicinal chemistry and materials science.[1] The trimethylsilyl group serves as a removable protecting group for the terminal alkyne, enabling sequential and controlled functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (4-bromo-1-butynyl)trimethylsilane, complete with detailed experimental protocols and mechanistic insights to empower researchers in harnessing its full synthetic potential.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of (4-bromo-1-butynyl)trimethylsilane is fundamental for its effective use in the laboratory. These properties are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃BrSi | [2] |

| Molecular Weight | 205.17 g/mol | [2] |

| Boiling Point | 164 °C | [2] |

| Density | 1.163 g/cm³ | [2] |

| Flash Point | 61 °C | [2] |

| Appearance | Colorless to light yellow liquid |

Table 1: Physicochemical Properties of (4-bromo-1-butynyl)trimethylsilane

Spectroscopic characterization is crucial for confirming the identity and purity of (4-bromo-1-butynyl)trimethylsilane. The expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are detailed below.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~3.5 | Triplet | -CH₂-Br | |

| ¹H | ~2.8 | Triplet | -C≡C-CH₂- | |

| ¹H | ~0.2 | Singlet | -Si(CH₃)₃ | |

| ¹³C | ~85-90 | -C≡C-Si(CH₃)₃ | ||

| ¹³C | ~80-85 | -C≡C-CH₂- | ||

| ¹³C | ~30-35 | -CH₂-Br | ||

| ¹³C | ~20-25 | -C≡C-CH₂- | ||

| ¹³C | ~0 | -Si(CH₃)₃ |

Table 2: Expected ¹H and ¹³C NMR Spectroscopic Data for (4-bromo-1-butynyl)trimethylsilane [3]

Synthesis of (4-bromo-1-butynyl)trimethylsilane

The most common and reliable method for the synthesis of (4-bromo-1-butynyl)trimethylsilane involves the bromination of the corresponding alcohol, 4-trimethylsilyl-3-butyn-1-ol. This transformation is typically achieved using phosphorus tribromide (PBr₃) in the presence of a catalytic amount of pyridine.[1]

Experimental Protocol: Synthesis of (4-bromo-1-butynyl)trimethylsilane[1]

Materials:

-

4-trimethylsilyl-3-butyn-1-ol (14.2 g, 0.1 mol)

-

Pyridine (0.2 mL)

-

Diethyl ether (50 mL)

-

Phosphorus tribromide (PBr₃) (3.8 mL, 0.04 mol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-trimethylsilyl-3-butyn-1-ol and pyridine in diethyl ether.

-

Slowly add phosphorus tribromide to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for two hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 4-bromo-1-trimethylsilyl-1-butyne as a clear liquid.

Caption: Synthesis of (4-bromo-1-butynyl)trimethylsilane.

Chemical Reactivity and Synthetic Applications

The synthetic utility of (4-bromo-1-butynyl)trimethylsilane stems from its two distinct reactive centers: the electrophilic carbon bearing the bromine atom and the nucleophilic trimethylsilyl-protected alkyne. This allows for a diverse range of transformations, including nucleophilic substitutions, cross-coupling reactions, and cycloadditions.

Nucleophilic Substitution Reactions

The primary alkyl bromide moiety of (4-bromo-1-butynyl)trimethylsilane is susceptible to nucleophilic attack, proceeding via an Sₙ2 mechanism. This allows for the facile introduction of a variety of functional groups. The trimethylsilyl group is generally stable under these conditions, ensuring the integrity of the alkyne functionality.

A representative example is the reaction with sodium azide to introduce an azido group, a versatile functional handle for further transformations such as "click" chemistry.

Experimental Protocol: Synthesis of 4-azido-1-(trimethylsilyl)but-1-yne

Materials:

-

(4-bromo-1-butynyl)trimethylsilane (1.0 mmol)

-

Sodium azide (NaN₃) (1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

In a round-bottom flask, dissolve (4-bromo-1-butynyl)trimethylsilane in anhydrous DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a low-boiling point ether (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.

The reaction with primary or secondary amines provides access to a range of substituted propargylamines, which are important scaffolds in medicinal chemistry. However, over-alkylation can be a competing side reaction.[4][5]

Caption: General Nucleophilic Substitution Reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The trimethylsilyl-protected alkyne functionality of (4-bromo-1-butynyl)trimethylsilane can participate in various palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[6] This reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. The trimethylsilyl group can be cleaved in situ or in a subsequent step to reveal the terminal alkyne.

Experimental Protocol: Sonogashira Coupling with an Aryl Bromide

Materials:

-

(4-bromo-1-butynyl)trimethylsilane (1.0 mmol)

-

Aryl bromide (1.1 mmol)

-

Pd(PPh₃)₂Cl₂ (0.02 mmol)

-

Copper(I) iodide (CuI) (0.04 mmol)

-

Triethylamine (Et₃N) (3.0 mmol)

-

Anhydrous toluene (10 mL)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous toluene and triethylamine, and degas the mixture.

-

Add (4-bromo-1-butynyl)trimethylsilane to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 60-100 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).

-

After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to afford the coupled product.

Caption: Sonogashira Cross-Coupling Reaction.

Cycloaddition Reactions

The electron-rich carbon-carbon triple bond in (4-bromo-1-butynyl)trimethylsilane can act as a dipolarophile in [3+2] cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles.[7][8] The trimethylsilyl group can influence the regioselectivity of the cycloaddition and can be removed post-cyclization if desired.

Safety and Handling

(4-bromo-1-butynyl)trimethylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Keep the compound away from heat, sparks, and open flames.

Conclusion

(4-bromo-1-butynyl)trimethylsilane is a highly valuable and versatile building block in organic synthesis. Its dual reactivity, stemming from the presence of a primary alkyl bromide and a protected terminal alkyne, allows for a wide range of selective chemical transformations. This guide has provided a comprehensive overview of its chemical properties, synthesis, and key reactions, including nucleophilic substitution, Sonogashira coupling, and cycloaddition. The detailed experimental protocols and mechanistic insights presented herein are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this powerful synthetic tool in the creation of novel and complex molecules.

References

-

PrepChem.com. Synthesis of 4-bromo-1-trimethylsilyl-1-butyne. Available from: [Link]

-

Organic Syntheses. (z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. Available from: [Link]

- Subashini, A., et al. (2011). Synthesis, growth and characterization of 4-bromo-4'chloro benzylidene aniline--a third order non linear optical material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 935-941.

-

ChemBK. (4-Bromo-1-butynyl)trimethylsilane. Available from: [Link]

-

Chemistry LibreTexts. 4.17: Nucleophilic Substitutions in Synthesis: Amines. (2021). Available from: [Link]

- Corpet, M., et al. (2020). Modular Synthesis of (Borylmethyl)silanes through Orthogonal Functionalization of a Carbon Atom. Organic Letters, 22(15), 5925-5929.

-

Gelest. Cross-Coupling of Alkynylsilanes. Available from: [Link]

-

MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Available from: [Link]

-

Organic Chemistry Portal. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Available from: [Link]

-

ResearchGate. Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. (2011). Available from: [Link]

-

Comptes Rendus de l'Académie des Sciences. Catalyst-free Vicinal bromoazidation of olefins using TMSN3 and NBS. (2004). Available from: [Link]

-

National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2012). Available from: [Link]

-

ResearchGate. Cycloaddition reaction with bromo(phosphoryl)‐ethyne and azides. (2018). Available from: [Link]

-

ResearchGate. Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. (2006). Available from: [Link]

-

ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2005). Available from: [Link]

-

National Center for Biotechnology Information. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. (2024). Available from: [Link]

-

ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. (2016). Available from: [Link]

-

Chemguide. AMINES AS NUCLEOPHILES. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Master Organic Chemistry. PBr3 and SOCl2. (2015). Available from: [Link]

-

ChemRxiv. Carboxylate catalyzed silylation of alkynes. (2023). Available from: [Link]

-

ScienceDirect. 1,3-Dipolar cycloaddition of cycloimmonium salts and 4-(trimethylsilyl)-3-butyn-2-one to access new functionalized indolizines with potential cytostatic activity. (2018). Available from: [Link]

-

Supporting Information. 4. Available from: [Link]

-

National Center for Biotechnology Information. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2016). Available from: [Link]

-

National Center for Biotechnology Information. Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu. (2023). Available from: [Link]

-

ResearchGate. (a) 1 H NMR spectrum of BCBA and (b) 13 C NMR spectrum of BCBA. (2011). Available from: [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2020). Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. chembk.com [chembk.com]

- 3. Synthesis, growth and characterization of 4-bromo-4'chloro benzylidene aniline--a third order non linear optical material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the carbon-bromine bond in silylated alkynes

An In-Depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in Silylated Alkynes

For Researchers, Scientists, and Drug Development Professionals

The carbon-bromine (C-Br) bond in silylated alkynes represents a cornerstone of modern synthetic chemistry, offering a versatile functional handle for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the reactivity of this bond, with a particular focus on its behavior in transition metal-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of key transformations, including the Sonogashira, Negishi, Stille, and Kumada couplings, elucidating the factors that govern C-Br bond activation and the strategic role of the silyl group. Through detailed protocols, mechanistic diagrams, and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of silylated bromoalkynes.

Introduction: The Strategic Importance of Silylated Bromoalkynes

Silylated alkynes are invaluable intermediates in organic synthesis, where the silyl group serves a dual purpose: as a protecting group for the terminal alkyne and as a modulator of the alkyne's electronic properties.[1] The introduction of a bromine atom to the acetylenic carbon creates a highly versatile building block, a silylated bromoalkyne, which possesses a reactive C(sp)-Br bond poised for a variety of carbon-carbon bond-forming reactions. The presence of the silyl group, typically a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, imparts several advantageous characteristics, including increased stability, improved solubility in organic solvents, and, in some cases, the ability to direct the regioselectivity of certain reactions.[2]

This guide will dissect the reactivity of the C-Br bond in these substrates, providing a framework for understanding and predicting their behavior in key synthetic transformations. We will explore how the interplay between the silyl group, the triple bond, and the bromine atom dictates the outcome of a reaction, and how these molecules can be strategically employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3]

Fundamental Reactivity of the C(sp)-Br Bond

The carbon-bromine bond in a bromoalkyne is inherently polarized, with the carbon atom bearing a partial positive charge and the bromine atom a partial negative charge. However, the sp-hybridization of the acetylenic carbon significantly influences the bond's character compared to its sp2 or sp3 counterparts. The increased s-character of the sp-hybridized orbital leads to greater electronegativity of the carbon atom, which in turn shortens and strengthens the C-Br bond. Consequently, the C(sp)-Br bond is generally less reactive towards nucleophilic substitution than alkyl or aryl bromides.

The primary pathway for the activation of the C(sp)-Br bond in silylated bromoalkynes is through oxidative addition to a low-valent transition metal catalyst, most commonly a palladium(0) or nickel(0) complex.[4][5] This process is the initial and often rate-determining step in a wide array of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are the most prevalent methods for functionalizing silylated bromoalkynes. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

The Sonogashira Coupling

The Sonogashira coupling is a powerful reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][8] In the context of silylated bromoalkynes, this reaction is employed to couple the bromoalkyne with a terminal alkyne, leading to the synthesis of unsymmetrical diynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9][10]

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly used.[8][10] The phosphine ligands stabilize the palladium(0) species and facilitate the oxidative addition step.

-

Copper(I) Co-catalyst: The role of the copper(I) salt, typically CuI, is to react with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.[3]

-

Amine Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also serves as a solvent and neutralizes the hydrogen bromide generated during the reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling of a Silylated Bromoalkyne

-

To a solution of the silylated bromoalkyne (1.0 equiv) in a suitable solvent (e.g., THF or DMF) are added the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%).

-

An amine base (e.g., triethylamine, 3.0 equiv) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired unsymmetrical diyne.

The Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[11][12] For silylated bromoalkynes, this reaction provides an efficient route to couple them with a variety of organozinc reagents, including those derived from alkyl, aryl, and vinyl halides.

Causality Behind Experimental Choices:

-

Organozinc Reagents: Organozinc reagents are known for their high functional group tolerance, making the Negishi coupling a versatile method for complex molecule synthesis.[13] They are typically prepared in situ from the corresponding organolithium or Grignard reagent and a zinc salt (e.g., ZnCl₂).

-

Palladium or Nickel Catalyst: While palladium catalysts are more common, nickel catalysts can also be effective and are sometimes preferred for their lower cost.[11][14] The choice of catalyst and ligand can significantly influence the reaction's efficiency and selectivity.

The Stille Coupling

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organic halide.[15][16][17] This reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[18]

Causality Behind Experimental Choices:

-

Organostannanes: Organostannanes are air- and moisture-stable, making them easy to handle.[16] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture.

-

Additives: In some cases, the addition of a copper(I) salt or a fluoride source can accelerate the transmetalation step and improve the reaction yield.[15]

The Kumada Coupling

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed and involves the reaction of a Grignard reagent with an organic halide.[19][20] It is typically catalyzed by nickel or palladium complexes.[21]

Causality Behind Experimental Choices:

-

Grignard Reagents: Grignard reagents are highly reactive nucleophiles, which can be both an advantage and a disadvantage. Their high reactivity allows for the coupling of less reactive halides, but it also limits the functional group tolerance of the reaction.[20]

-

Catalyst Choice: Nickel catalysts are often more effective than palladium for coupling with Grignard reagents, particularly with less reactive aryl chlorides.[22]

Comparative Analysis of Cross-Coupling Reactions

The choice of which cross-coupling reaction to employ for a specific synthetic transformation depends on several factors, including the desired product, the functional groups present in the substrates, and the availability of starting materials.

| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |

| Sonogashira | Terminal Alkyne | Pd/Cu | Direct coupling of alkynes, mild conditions.[3] | Limited to terminal alkyne nucleophiles. |

| Negishi | Organozinc | Pd or Ni | High functional group tolerance, high reactivity.[11][13] | Organozinc reagents can be moisture-sensitive.[14] |

| Stille | Organotin | Pd | Excellent functional group tolerance, stable reagents.[16] | Toxicity of tin compounds, difficult purification.[15] |

| Kumada | Grignard Reagent | Ni or Pd | High reactivity of Grignard reagent.[20] | Low functional group tolerance.[21] |

The Role of the Silyl Group

The silyl group in silylated bromoalkynes is not merely a passive spectator in these reactions. It exerts a significant influence on the reactivity of the molecule.

-

Steric Hindrance: The bulky silyl group can sterically hinder the approach of reagents to the triple bond, which can be advantageous in preventing unwanted side reactions.

-

Electronic Effects: The silyl group is weakly electron-donating by induction and can also participate in hyperconjugation with the alkyne π-system. These electronic effects can influence the rate of oxidative addition to the C-Br bond.

-

Synthetic Handle: After the cross-coupling reaction, the silyl group can be selectively removed under mild conditions (e.g., with a fluoride source like TBAF or with a base like K₂CO₃ in methanol) to reveal a terminal alkyne, which can then be further functionalized.[23]

Conclusion and Future Outlook

The carbon-bromine bond in silylated alkynes is a highly valuable and versatile functional group in modern organic synthesis. Its reactivity, primarily harnessed through palladium- and nickel-catalyzed cross-coupling reactions, allows for the efficient construction of a diverse array of molecular structures. A thorough understanding of the mechanisms of these reactions and the factors that influence the reactivity of the C-Br bond is crucial for the rational design of synthetic strategies. The continued development of new catalysts and reaction conditions will undoubtedly expand the synthetic utility of silylated bromoalkynes, enabling the synthesis of increasingly complex and valuable molecules for applications in medicine, materials science, and beyond.

References

-

Liu, J., Chen, Q., He, Q., Zhang, Y., Fu, X., Wang, Y., & Zhao, D. (2018). Bromine adatom promoted C–H bond activation in terminal alkynes at room temperature on Ag(111). Physical Chemistry Chemical Physics, 20(17), 11081-11088. [Link]

-

Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Nature Protocols. [Link]

-

Corpet, M., Bai, X.-Z., & Gosmini, C. (2014). Cobalt-Catalyzed Cross-Coupling of Organozinc Halides with Bromoalkynes. Advanced Synthesis & Catalysis, 356(14-15), 2937-2942. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Denmark, S. E., & Smith, R. C. (2009). Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate. Journal of the American Chemical Society, 131(31), 11059-11071. [Link]

-

Zhao, et al. (2024). Intermolecular trans-bis-silylation of terminal alkynes. AppliedChem, 4, 30. [Link]

-

Bannykh, A., & Pihko, P. M. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 26(9), 1991-1995. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]

-

ResearchGate. (2025). Synthesis of Conjugated Boron-Enynes via cis-Alkynylboration of Terminal Alkynes. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

-

Wikipedia. (n.d.). Kumada coupling. [Link]

-

Wikipedia. (n.d.). Negishi coupling. [Link]

-

Wikipedia. (n.d.). Stille reaction. [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

NROChemistry. (n.d.). Kumada Coupling. [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. [Link]

-

OpenOChem Learn. (n.d.). Stille Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Ghaffari, T., & Czako, B. (2014). Cross-coupling reactions: connecting past success to the development of new reactions for the future. Future Medicinal Chemistry, 6(1), 11-15. [Link]

-

Catellani, M., Motti, E., & Della Ca', N. (2012). From Alkynes to Heterocycles through Metal-Promoted Silylformylation and Silylcarbocyclization Reactions. Molecules, 17(12), 14839-14852. [Link]

-

The Organic Chemist. (2022, January 29). Negishi Coupling [Video]. YouTube. [Link]

-

NROChemistry. (n.d.). Stille Coupling. [Link]

-

Buchwald, S. L., & Martin, R. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 52(2), 640-644. [Link]

-

Kim, et al. (2024). β-Silyl alkynoates: Versatile reagents for biocompatible and selective amide bond formation. Science Advances, 10(38). [Link]

-

Kuciński, K. (2024). Synthesis of Alkynylsilanes: A Review of the State of the Art. Advanced Synthesis & Catalysis. [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]

-

Chemistry LibreTexts. (2023). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]

-

Arkat USA. (n.d.). Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances. [Link]

-

ResearchGate. (n.d.). Influence of the silyl group on chemoselectivity (top) and regioselectivity (bottom) of the process. [Link]

-

MSU Chemistry. (n.d.). Alkyne Reactivity. [Link]

-

Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link]

-

Lu, C., & Liu, Y. (2024). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C. [Link]

-

Singh, R., & Giri, R. (2022). Direct synthesis and applications of solid silylzinc reagents. Chemical Science, 13(10), 2883-2890. [Link]

-

The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023). 1.4: Reactions of Alkynes - Addition of HX and X₂. [Link]

-

Liu, W., et al. (2015). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters, 56(3), 507-510. [Link]

-

PubMed. (2024). Regiodivergent Hydrosilylation of Polar Enynes to Synthesize Site-Specific Silyl-Substituted Dienes. [Link]

-

Organic Chem Explained!. (2018, April 27). Cross Coupling Reactions - Catalytic Cycle Key Features [Video]. YouTube. [Link]

Sources

- 1. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Negishi coupling - Wikipedia [en.wikipedia.org]

- 12. Negishi Coupling [organic-chemistry.org]

- 13. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Stille Coupling [organic-chemistry.org]

- 16. Stille reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Stille Coupling | NROChemistry [nrochemistry.com]

- 19. Kumada Coupling [organic-chemistry.org]

- 20. Kumada coupling - Wikipedia [en.wikipedia.org]

- 21. Kumada Coupling | NROChemistry [nrochemistry.com]

- 22. html.rhhz.net [html.rhhz.net]

- 23. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

An In-Depth Technical Guide to the Strategic Application of the Trimethylsilyl Group in Alkyne Protection

Abstract: The selective modification of complex molecular architectures is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Protecting groups are indispensable tools in this endeavor, enabling chemists to temporarily mask reactive functional groups and orchestrate precise reaction sequences. Among these, the trimethylsilyl (TMS) group has emerged as a workhorse for the protection of terminal alkynes. This guide provides a comprehensive exploration of the TMS group's role, grounded in mechanistic principles and field-proven applications. We will delve into the causality behind its widespread adoption, from the kinetics of its installation and cleavage to its influence on the reactivity and stability of synthetic intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of TMS-protected alkynes in their synthetic strategies.

The Strategic Imperative for Alkyne Protection: The Role of the Trimethylsilyl Group

Terminal alkynes are versatile functional groups in organic synthesis, serving as precursors to a vast array of molecular structures through reactions such as Sonogashira couplings, cycloadditions, and acetylide additions. However, the proton attached to the sp-hybridized carbon exhibits significant acidity (pKa ≈ 25), making it susceptible to deprotonation by a wide range of bases, including organometallic reagents. This acidity necessitates a protection strategy to prevent unwanted side reactions during synthetic transformations elsewhere in the molecule.[1]

An ideal protecting group for an alkyne must satisfy several key criteria: it should be introduced efficiently under mild conditions, remain robust throughout various reaction sequences, and be removed selectively and cleanly when its protective function is no longer required.[1] The trimethylsilyl (TMS) group, -Si(CH₃)₃, excels in meeting these requirements, rendering it one of the most frequently employed protecting groups for terminal alkynes.[2] Its utility is further enhanced by the fact that TMS-protected alkynes are often easily handled liquids or solids, in contrast to the gaseous and more hazardous nature of acetylene itself.[1]

The Chemistry of TMS Protection and Deprotection: A Mechanistic Overview

The successful application of the TMS group hinges on a thorough understanding of the mechanisms governing its installation and removal. These processes are typically straightforward, high-yielding, and tolerant of a wide range of other functional groups, with the notable exception of silyl-protected alcohols.[2]

Mechanism of TMS Protection (Silylation)

The protection of a terminal alkyne with a TMS group is typically achieved by treating the alkyne with a silylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base. The base serves to deprotonate the terminal alkyne, generating a nucleophilic acetylide anion that subsequently attacks the electrophilic silicon atom of the TMSCl.

A common and highly effective method involves the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures.[2] The reaction proceeds as follows:

-

Deprotonation: LDA deprotonates the terminal alkyne to form a lithium acetylide.

-

Nucleophilic Attack: The acetylide anion attacks the silicon atom of TMSCl in an Sₙ2-type reaction.

-

Product Formation: The C-Si bond is formed, yielding the TMS-protected alkyne and lithium chloride as a byproduct.

Caption: Base-mediated protection of a terminal alkyne with TMSCl.

Mechanisms of TMS Deprotection (Desilylation)

The removal of the TMS group is a critical step that liberates the terminal alkyne for subsequent reactions. The ease and selectivity of this deprotection are key advantages of the TMS group. Two primary methods are employed: base-catalyzed solvolysis and fluoride-mediated cleavage.

A mild and economical method for TMS deprotection involves the use of a weak base, such as potassium carbonate (K₂CO₃), in a protic solvent like methanol (MeOH).[2][3]

The mechanism is thought to involve the nucleophilic attack of the methoxide ion (generated in situ from methanol and potassium carbonate) on the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then fragments, with protonation of the resulting acetylide by methanol to yield the terminal alkyne and trimethylmethoxysilane.

Caption: Proposed mechanism for base-catalyzed deprotection of a TMS-alkyne.

The most common and highly effective method for cleaving the C-Si bond is the use of a fluoride ion source, typically tetrabutylammonium fluoride (TBAF), in an aprotic solvent like tetrahydrofuran (THF).[3][4] This method's efficacy is driven by the exceptionally high bond energy of the silicon-fluoride (Si-F) bond (approx. 580 kJ/mol), which provides a strong thermodynamic driving force for the reaction.[5]

The mechanism involves the direct attack of the fluoride ion on the silicon atom to form a pentacoordinate intermediate, which then rapidly fragments to release the acetylide anion. A subsequent workup with a proton source quenches the anion to afford the terminal alkyne.

Caption: Fluoride-mediated deprotection of a TMS-alkyne.

Experimental Protocols: A Self-Validating System

The reliability of any protecting group strategy is validated by robust and reproducible experimental protocols. The following procedures are representative of standard laboratory practices for the protection and deprotection of terminal alkynes using the TMS group. Spectroscopic characterization provides a crucial checkpoint for validation; for instance, trimethylsilylacetylene exhibits a characteristic sharp singlet in its ¹H NMR spectrum around δ 0.18 ppm for the nine methyl protons and an IR absorption for the C≡C bond around 2050 cm⁻¹.[6]

Protocol 1: TMS Protection of Phenylacetylene

This protocol describes the silylation of phenylacetylene using n-butyllithium and TMSCl.

Materials:

-

Phenylacetylene (1.0 eq)

-

n-Butyllithium (1.1 eq, 2.5 M in hexanes)

-

Trimethylsilyl chloride (TMSCl, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add phenylacetylene followed by anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

-

Add TMSCl dropwise to the solution. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a TMS-Alkyne using K₂CO₃/MeOH

This protocol details a mild, base-catalyzed deprotection.[7]

Materials:

-

TMS-protected alkyne (1.0 eq)

-

Potassium carbonate (K₂CO₃, catalytic amount, e.g., 0.2 eq)

-

Methanol (MeOH)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the TMS-protected alkyne in methanol in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Stir the mixture at room temperature under an inert atmosphere. The reaction is typically complete within 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Dilute the residue with diethyl ether, then wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected alkyne.[7]

Protocol 3: Deprotection of a TMS-Alkyne using TBAF/THF

This protocol describes the highly efficient fluoride-mediated deprotection method.[3][4]

Materials:

-

TMS-protected alkyne (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF, 1.1 eq, as a 1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TMS-protected alkyne in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Add the TBAF solution dropwise at room temperature.

-

Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is often complete within 1-2 hours.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Comparative Analysis: The TMS Group in Context

The choice of a silyl protecting group is a strategic decision based on the required stability and the conditions for its eventual removal. The TMS group is the most labile of the common silyl ethers, a property that is both an advantage and a disadvantage.

| Silyl Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Key Features & Applications |

| Trimethylsilyl | TMS | 1 | Most labile; easily removed with mild base (K₂CO₃/MeOH) or fluoride. Ideal for protecting alkynes when subsequent steps are non-aqueous and non-basic.[8][9] |

| Triethylsilyl | TES | 64 | Offers slightly more steric bulk and stability than TMS. |

| tert-Butyldimethylsilyl | TBDMS (or TBS) | 20,000 | Significantly more stable than TMS due to steric hindrance. Stable to a wider range of conditions, including many basic reactions. Requires stronger deprotection conditions (e.g., TBAF, acid).[8] |

| Triisopropylsilyl | TIPS | 700,000 | Very bulky and robust; highly stable to a wide range of reaction conditions. Often used when high stability is paramount.[10] |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | Extremely stable, particularly to acidic conditions. |

Data compiled from multiple sources and represent relative rates for silyl ethers, which serve as a good proxy for the relative stability of silyl alkynes.[8]

Advantages of the TMS Group:

-

Facile Introduction and Removal: Protection and deprotection can be achieved under very mild conditions in high yields.[2]

-

Low Cost: TMSCl is an inexpensive and readily available reagent.

-

Orthogonal Deprotection: Its lability allows for selective removal in the presence of more robust silyl groups like TBDMS or TIPS, a crucial strategy in multi-step synthesis.[2]

Disadvantages of the TMS Group:

-

Lability: TMS-alkynes are sensitive to both acidic and basic conditions, limiting their use in certain reaction sequences.[3]

-

Purification Challenges: The nonpolar nature of the TMS group can make chromatographic separation of the protected alkyne from starting materials or byproducts difficult due to similar polarities.[1] More polar silyl groups like (3-cyanopropyl)dimethylsilyl (CPDMS) have been developed to address this issue.[1]

Applications in Complex Synthesis and Drug Development

The strategic use of TMS-protected alkynes is widespread in the synthesis of complex natural products and active pharmaceutical ingredients. The ability to mask the alkyne's reactivity is critical for building intricate molecular frameworks.

Orthogonal Protection Strategies

Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed selectively under distinct reaction conditions. The differential stability of silyl groups is often exploited for this purpose. For example, a molecule containing both a TMS-protected alkyne and a TIPS-protected alkyne can be selectively deprotected at the TMS position using mild base (K₂CO₃/MeOH), leaving the TIPS group intact for a later transformation.[2]

Caption: Orthogonal strategy using TMS and TIPS protecting groups.

Case Study: Synthesis of Lamellarin R

The lamellarins are a class of marine natural products with potent biological activities. The synthesis of these complex heterocyclic compounds often requires careful protecting group strategies. In a formal synthesis of Lamellarin R, a TMS-protected alkyne is used as a key building block in a titanium-catalyzed [2+2+1] cycloaddition to construct the central pyrrole core. The TMS group plays a crucial role in directing the chemo- and regioselectivity of the reaction.[10] After the core is assembled, the TMS group is readily removed using TBAF to allow for the final steps of the synthesis.[10] This example highlights how the TMS group is not merely a passive placeholder but an active participant in controlling reaction outcomes in the synthesis of medicinally relevant molecules.[10][11][12][13]

Conclusion

The trimethylsilyl group is a fundamentally important tool for the protection of terminal alkynes, offering a blend of facile introduction, reliable stability under specific conditions, and exceptionally mild removal. Its lability, while a limitation in some contexts, is also its greatest strength, enabling elegant orthogonal protection strategies that are critical for the efficient synthesis of complex molecules. A deep, mechanistic understanding of its behavior allows researchers and drug development professionals to strategically deploy the TMS group, not just as a protective shield, but as a key element in controlling selectivity and enabling the construction of novel molecular entities. The continued application and development of strategies involving the TMS group underscore its enduring value in the landscape of modern organic chemistry.

References

-

Johnson, J. B., & Johnson, A. M. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(1), 123-127. [Link]

-

Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(01), A-AD. [Link]

-

Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Organic Syntheses. (n.d.). Trimethylsilylacetylene. Organic Syntheses Procedure. [Link]

-

Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. [Link]

-

Scherrer, D., Vogel, D., Drechsler, U., & Lörtscher, E. (2021). Monitoring Solid-Phase Reactions in Self-Assembled Monolayers by Surface-Enhanced Raman Spectroscopy. ResearchGate. [Link]

-

Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc. [Link]

-

Pearson+. (2024). The trimethylsilyl (TMS) group, used as a protecting group for al... Study Prep. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

-

Reddit. (2025). preventing TMS alkyne deprotecting in reaction : r/Chempros. Reddit. [Link]

-

Handore, K. L., & Thale, A. S. (2014). Synthetic Approaches to the Lamellarins—A Comprehensive Review. Marine Drugs, 12(12), 6146-6214. [Link]

-

MraY inhibitors: synthesis. ORBi. [Link]

-

NIST. (n.d.). (Trimethylsilyl)acetylene. NIST WebBook. [Link]

-

University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

-

Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

-

SciELO México. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]

-

Crouch, R. D. (2013). RECENT ADVANCES IN SILYL PROTECTION OF ALCOHOLS. Synthetic Communications, 43(17), 2265-2279. [Link]

-

ResearchGate. (2014). (PDF) Synthetic Approaches to the Lamellarins—A Comprehensive Review. ResearchGate. [Link]

-

PubChem. (n.d.). Bis(trimethylsilyl)acetylene. PubChem. [Link]

-

Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455-2472. [Link]

-

Gelest, Inc. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library. [Link]

-

ResearchGate. (2025). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. ResearchGate. [Link]

-

UT Southwestern. (n.d.). Protecting Groups in Organix Synthesis. Ready Lab. [Link]

-

RSC Publishing. (n.d.). Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues. RSC Publishing. [Link]

-

The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. The Royal Society of Chemistry. [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

Sources

- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of lamellarin R, lukianol A, lamellarin O and their analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Greener Synthesis of (4-bromo-1-butynyl)trimethylsilane

This guide provides an in-depth exploration of modern, sustainable methodologies for the synthesis of (4-bromo-1-butynyl)trimethylsilane. Moving beyond traditional, often hazardous, bromination techniques, we will delve into greener alternatives that offer improved safety profiles, reduced environmental impact, and high efficiency. This document is intended for researchers, chemists, and process development professionals dedicated to incorporating the principles of green chemistry into the synthesis of valuable chemical intermediates.

The Strategic Importance of (4-bromo-1-butynyl)trimethylsilane

(4-bromo-1-butynyl)trimethylsilane is a highly versatile bifunctional building block in modern organic synthesis.[1] Its structure incorporates two key reactive sites: a primary alkyl bromide, which is an excellent electrophile for SN2 reactions, and a trimethylsilyl (TMS)-protected terminal alkyne.[1][2] The TMS group serves as a robust protecting group, remaining inert under many reaction conditions, which allows for selective transformations at the bromide-bearing end of the molecule.[2] This orthogonality is invaluable in the multi-step synthesis of complex molecules in medicinal chemistry and materials science. When desired, the TMS group can be selectively cleaved using fluoride sources like tetra-n-butylammonium fluoride (TBAF) or milder basic conditions to reveal the terminal alkyne for subsequent reactions such as Sonogashira couplings.[2]

The growing demand for such building blocks necessitates synthetic routes that are not only efficient and high-yielding but also environmentally responsible. Traditional bromination methods often rely on reagents that pose significant safety and environmental hazards, prompting the shift towards greener alternatives.[3][4]

The Drawbacks of Conventional Bromination

Historically, the synthesis of bromoalkynes has employed reagents like elemental bromine (Br₂), N-Bromosuccinimide (NBS), and phosphorus tribromide (PBr₃). While effective, these methods are fraught with challenges that are misaligned with modern green chemistry principles.

-